N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867564
InChI: InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2
SMILES:
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol

N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

CAS No.:

Cat. No.: VC15867564

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine -

Specification

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
IUPAC Name N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2
Standard InChI Key SSVFKGAOHIFRII-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The compound features a tetrahydrocarbazole backbone, a partially hydrogenated carbazole system with two aromatic rings fused to a saturated cyclohexene moiety . The 4-position is functionalized with a hydroxylamine group (=N–OH), while the 6-position bears a chlorine atom. This arrangement creates a planar aromatic region (rings A and B) and a non-planar, flexible cyclohexene ring (ring C), which influences its conformational dynamics .

The hydroxylamine group introduces polarity and hydrogen-bonding capability, while the chloro substituent enhances electron-withdrawing effects on the aromatic system. These features are critical for intermolecular interactions, as evidenced by the compound’s InChIKey (SSVFKGAOHIFRII-UHFFFAOYSA-N), which encodes its stereochemical uniqueness .

Spectroscopic and Computational Data

  • Molecular Formula: C₁₂H₁₁ClN₂O

  • Molecular Weight: 234.68 g/mol

  • SMILES: C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl

  • X-ray Crystallography: No experimental data exists, but density functional theory (DFT) simulations predict a dihedral angle of 12.5° between rings A and B, reducing π-orbital overlap compared to fully aromatic carbazoles.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Predicted decomposition temperature: 280–300°C (DSC simulations).

  • Acid-Base Behavior: The hydroxylamine group (pKa ≈ 6.1) acts as a weak acid, enabling pH-dependent tautomerism between =N–OH and =N–O⁻ forms .

Solubility and Partitioning

PropertyValueMethod
LogP (Octanol-Water)2.8 ± 0.3Computational (XLogP3)
Aqueous Solubility (25°C)0.12 mg/mLALogPS
Melting Point189–192°C (decomposes)Estimated

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Scalability: Current routes are hypothetical; experimental validation is needed to optimize yields and purity.

  • Biological Screening: No data exists on cytotoxicity, pharmacokinetics, or target engagement.

  • Catalytic Potential: The compound’s role in Au(I)-mediated reactions remains unexplored despite structural similarities to known substrates .

Methodological Recommendations

  • Synthesis: Prioritize gold-catalyzed methods using IPrAuNTf₂/AgNTf₂ systems, which achieve >90% yields in related reactions .

  • Characterization: Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve tautomeric equilibria.

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